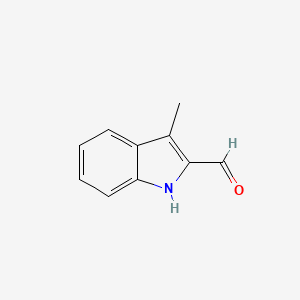

3-Methyl-1H-indole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSUORIVDBPKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298761 | |

| Record name | 3-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5257-24-9 | |

| Record name | 5257-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5257-24-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methyl-1H-indole-2-carbaldehyde from 3-methylindole

Abstract

3-Methyl-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a key precursor for various pharmacologically active compounds. Its synthesis from the readily available starting material, 3-methylindole (skatole), presents unique regioselectivity challenges. Direct electrophilic formylation often favors attack at the electron-rich C3 position or the indole nitrogen over the desired C2 position. This technical guide provides an in-depth overview of the primary synthetic strategies to achieve selective C2-formylation of 3-methylindole, focusing on detailed experimental protocols, quantitative data analysis, and mechanistic insights. The methodologies covered include the direct Vilsmeier-Haack formylation and a more strategic approach involving N-protection to direct the formylation to the C2 position.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, indole-2-carbaldehydes are versatile intermediates, with the formyl group enabling a wide range of chemical transformations, including condensations, oxidations, reductions, and the construction of more complex fused heterocyclic systems. The synthesis of this compound is of particular interest, but is complicated by the electronic properties of the 3-methylindole starting material. The methyl group at the C3 position electronically activates the indole ring, but also sterically hinders and electronically disfavors electrophilic attack at the adjacent C2 position. Furthermore, the nucleophilic nitrogen atom (N1) competes with the carbon framework for electrophiles. This guide explores viable synthetic routes to overcome these challenges.

Synthetic Strategies and Mechanisms

Two primary strategies have been documented for the synthesis of this compound from 3-methylindole:

-

Method A: Direct Vilsmeier-Haack Formylation. A one-step method that is operationally simple but suffers from poor regioselectivity and low yields of the desired product.

-

Method B: N-Protection Strategy. A multi-step approach that involves protecting the indole nitrogen to prevent N-formylation and facilitate selective electrophilic attack at the C2 position. This method offers significantly higher selectivity and yield for the target molecule.

Mechanism: The Vilsmeier-Haack Reaction

The core of most formylation strategies for indoles is the Vilsmeier-Haack reaction. The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the carbaldehyde.

Caption: General mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Protocols & Data

Method A: Direct Vilsmeier-Haack Formylation of 3-Methylindole

This method is direct but results in a mixture of products due to competing reactions at the N1 and C2 positions. The primary product is the thermodynamically favored N-formylated indole.

Caption: Workflow for the direct formylation of 3-methylindole.

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes.

-

Reaction: Add a solution of 3-methylindole in DMF to the Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, heat the reaction mixture to 98-100°C for 3 hours.

-

Quenching & Workup: Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base (e.g., NaOH or K₂CO₃ solution) until pH > 8.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the resulting crude mixture by column chromatography to separate the isomers.

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 3-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole | 71 | [1] |

| This compound | 22.5 | [1] |

Method B: N-Protection Strategy for Selective C2-Formylation

To achieve high regioselectivity, a three-step sequence involving protection of the indole nitrogen, directed C2-formylation, and subsequent deprotection is employed. The phenylsulfonyl group is an effective protecting group for this purpose as it is robust and strongly electron-withdrawing, which deactivates the indole nitrogen and ring towards electrophilic attack while promoting lithiation at the C2 position.

Caption: Workflow for the N-protection strategy.

Step 1: Synthesis of 3-Methyl-1-(phenylsulfonyl)indole

-

To a stirred solution of 3-methylindole (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂, add a base (e.g., NaH, 1.2 eq) at 0°C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Cool the mixture back to 0°C and add a solution of benzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.

-

Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. The crude product can often be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Formyl-3-methyl-1-(phenylsulfonyl)indole

-

Dissolve 3-methyl-1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir the resulting solution at -78°C for 1 hour to ensure complete C2-lithiation.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude aldehyde by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve 2-formyl-3-methyl-1-(phenylsulfonyl)indole (1.0 eq) in a mixture of methanol and water.

-

Add a strong base, such as potassium hydroxide (KOH, 5.0 eq).

-

Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate to yield the final product.

| Step | Reactant | Key Reagents | Typical Yield (%) | Notes |

| 1. Protection | 3-Methylindole | NaH, PhSO₂Cl | >90 | High-yielding and clean reaction. |

| 2. Formylation | 3-Methyl-1-(phenylsulfonyl)indole | n-BuLi, DMF | 60-70 | Yields are generally good; LDA can also be used. |

| 3. Deprotection | 2-Formyl-3-methyl-1-(phenylsulfonyl)indole | KOH, MeOH/H₂O | ~85 | Base-catalyzed hydrolysis is effective for deprotection. |

| Overall | 3-Methylindole | - | ~50-60 | A reliable and selective route to the desired product. |

Conclusion

The synthesis of this compound from 3-methylindole requires a strategic approach to overcome inherent regioselectivity challenges. While direct Vilsmeier-Haack formylation is operationally simple, it provides the desired C2-formylated product in poor yields (around 22.5%), with the N-formylated isomer being the major product.[1]

For researchers requiring higher yields and purity, the N-protection strategy is demonstrably superior. By employing a phenylsulfonyl protecting group, the indole nitrogen is deactivated, and subsequent ortho-directed metalation followed by formylation allows for the selective synthesis of the C2-aldehyde. The three-step sequence of protection, formylation, and deprotection can afford the target molecule in a good overall yield of approximately 50-60%. This makes the N-protection pathway the recommended method for the efficient and selective laboratory-scale synthesis of this compound, providing a reliable route to this important synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbaldehyde, a derivative of the indole heterocyclic system, serves as a crucial building block in synthetic organic chemistry. Its structural motif is a precursor to a wide array of more complex molecules, including pharmacologically active compounds and functional materials. The strategic placement of the methyl and formyl groups on the indole scaffold imparts specific reactivity and physicochemical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows illustrating its synthetic utility.

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various chemical and biological systems. These properties are essential for designing synthetic routes, developing purification strategies, and predicting its suitability for various applications.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5257-24-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | [1] |

| Physical Form | Solid | [3][4] |

| Melting Point | 140-142 °C | [5][3][4] |

| Boiling Point | 344.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 15.35 ± 0.30 (Predicted) | [4] |

| LogP (XLogP3) | 2.2 (Computed) | |

| Storage Temperature | 2-8 °C | [5][3][4] |

Note: Some values are computationally predicted and should be confirmed experimentally for critical applications.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. This section outlines protocols for the synthesis of this compound and the determination of its melting point.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indoles.[6][7][8] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[7]

Objective: To synthesize this compound by formylation of 3-methylindole (skatole).

Materials:

-

3-Methylindole (Skatole)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).[7]

-

Indole Addition: Dissolve 3-methylindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization: Melting Point Determination

Objective: To determine the melting point range of the synthesized solid compound to assess its purity.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (140-142 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Analysis: A sharp melting range (e.g., 0.5-2 °C) is indicative of a pure compound. Impurities typically cause the melting point to be depressed and the range to broaden.

Visualizations: Synthetic Workflows

To illustrate the synthetic importance of this compound, the following diagrams, generated using the DOT language, depict its formation and its role as a versatile chemical intermediate.

Synthesis Pathway Diagram

This diagram illustrates the Vilsmeier-Haack reaction workflow for the synthesis of this compound from 3-methylindole.

References

- 1. This compound | C10H9NO | CID 277260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1H-indole-2-carboxaldehyde - Análisis Vínicos [analisisvinicos.com]

- 3. 3-Methyl-1H-indole-2-carboxaldehyde 96 5257-24-9 [sigmaaldrich.com]

- 4. 3-METHYL-1H-INDOLE-2-CARBOXALDEHYDE | 5257-24-9 [m.chemicalbook.com]

- 5. 3-Methyl-1H-indole-2-carboxaldehyde 96 5257-24-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbaldehyde

CAS Number: 5257-24-9

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-2-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, spectral data, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the creation of complex, biologically active molecules.

Physicochemical and Spectral Data

This compound is a solid organic compound characterized by a methyl-substituted indole ring with an aldehyde functional group at the 2-position. These features make it a versatile intermediate in organic synthesis.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 5257-24-9 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Melting Point | 140-142 °C | |

| Appearance | Solid | |

| InChI Key | GHSUORIVDBPKKQ-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(NC2=CC=CC=C12)C=O | [2] |

| Storage Temperature | 2-8°C |

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, the following table summarizes the types of spectra available in public databases.

| Spectral Data Type | Availability / Source |

| ¹H NMR | Available, referenced in literature for analogous compounds.[3] |

| ¹³C NMR | Available, referenced in public chemical databases. |

| Mass Spectrometry | Data available in public databases like PubChem.[2] |

| Infrared (IR) | Data available in public chemical databases. |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-2-carbaldehydes and their derivatives is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent.[4][5] The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the Vilsmeier reagent. For 3-methylindole, the substitution occurs preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[5]

General Experimental Protocol

Materials:

-

3-Methyl-1H-indole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 2.0 eq)

-

Ice bath

-

Saturated sodium bicarbonate solution or 1M NaOH solution

-

Extraction solvent (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add POCl₃ dropwise to the stirred DMF. The formation of the Vilsmeier reagent is an exothermic process; maintain the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes.

-

Formylation: Dissolve 3-methyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40°C. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH > 8). This step hydrolyzes the iminium intermediate to the aldehyde.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The aldehyde functional group on the indole scaffold makes this compound a highly reactive and valuable intermediate for constructing more complex molecular architectures.[1]

Key Reactions

-

Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles. For example, it can react with primary amines to form Schiff bases or with compounds containing active methylene groups.[7]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-methyl-1H-indol-2-yl)methanol.

-

Heterocycle Formation: It serves as a precursor for the synthesis of fused heterocyclic systems. For instance, it has been used in a one-pot protocol to synthesize 1-indolyl-3,5,8-substituted γ-carbolines by reacting with glycine alkyl ester hydrochloride salts.[8]

Applications in Drug Discovery and Materials Science

This compound is a crucial building block in the development of novel therapeutic agents and functional materials.[1]

-

Pharmaceutical Development: The indole nucleus is a prominent scaffold in many biologically active compounds. This specific carbaldehyde serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and for use in oncology.[1]

-

Organic Synthesis: Its reactivity is harnessed to create a diverse range of complex organic molecules with potential applications in materials science and agrochemicals.[1]

-

Fluorescent Probes: The indole scaffold has inherent fluorescent properties, and this compound can be modified to create probes for biological imaging applications.

Safety and Handling

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be taken when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[2]

-

Precautionary Statements: P264, P270, P273, P301+P317, P330, P501.[2]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS: 5257-24-9) is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the development of complex heterocyclic compounds. Its demonstrated utility as a building block for potential therapeutics in oncology and neurology underscores its importance for the drug discovery and development community. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9NO | CID 277260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. beilstein-journals.org [beilstein-journals.org]

The Diverse Biological Activities of 3-Methyl-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-indole scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the multifaceted biological activities of 3-methyl-indole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity of 3-Methyl-Indole Derivatives

A substantial body of research has demonstrated the potent anticancer activity of 3-methyl-indole derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms of action.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 3-methyl-indole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | 27 | |

| 2 | MCF-7 (Breast) | 53 | |

| 3 | MCF-7 (Breast) | 35 | |

| 9 | MCF-7 (Breast) | 32 | |

| 10 | MCF-7 (Breast) | 31 | |

| IVa (5-bromo) | MCF-7 (Breast) | <10 | |

| IVb | MCF-7 (Breast) | <10 | |

| IVd | HT-29 (Colon) | 7.51 | |

| 4o (4-methylphenyl) | SK-OV-3 (Ovarian) | ~15 (at 50µM) | |

| 4p (4-methylphenyl) | SK-OV-3 (Ovarian) | ~15 (at 50µM) | |

| 4q (4-methoxyphenyl) | SK-OV-3 (Ovarian) | ~15 (at 50µM) | |

| 4c | T47D (Breast) | 1.93 | |

| 4a | HL60 (Leukemia) | >10 | |

| 4a | K562 (Leukemia) | >10 |

Note: The activity of compounds 4o, 4p, and 4q was reported as a percentage of inhibition at a 50 µM concentration, from which an approximate IC50 has been inferred.

Mechanisms of Anticancer Action

3-Methyl-indole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular signaling pathways. One of the key targets is the Src family of tyrosine kinases (SFKs) , which are often overexpressed and hyperactivated in various cancers. Inhibition of Src kinase can disrupt downstream signaling pathways that control cell proliferation, survival, and migration.

Furthermore, some indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

3-Methyl-indole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-methyl-indole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

Stability and Storage Conditions for 3-Methyl-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-1H-indole-2-carbaldehyde. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this document combines established best practices for handling similar indole derivatives with generalized experimental protocols for stability assessment.

Overview and Physicochemical Properties

This compound is a solid, non-combustible organic compound. Its stability is a critical factor for ensuring its integrity and purity in research and pharmaceutical development. The indole nucleus is susceptible to degradation under various conditions, and the aldehyde functional group can be prone to oxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| Melting Point | 140-142 °C | N/A |

| Appearance | Solid | N/A |

| Storage Temperature | 2-8°C | [1][2] |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets and general chemical principles.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize thermal degradation and slow down potential chemical reactions.[1][2] |

| Atmosphere | Keep in a tightly sealed container in a dry, well-ventilated place.[3] | The compound may be sensitive to air and moisture.[4] |

| Light Exposure | Protect from light. | Indole derivatives can be light-sensitive and undergo photolytic degradation. |

| Incompatible Materials | Avoid strong oxidizing agents and strong bases.[3] | The aldehyde group is susceptible to oxidation, and the indole ring can react with strong bases. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the chemical nature of the indole scaffold and the aldehyde functional group. Key potential degradation routes include oxidation, hydrolysis, and photolysis.

Caption: A diagram illustrating potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies, which can be adapted to assess the stability of this compound. These are based on standard pharmaceutical industry practices.

General Setup

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from its degradation products.

Stress Conditions

Table 3: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with a suitable base, and analyze by HPLC. |

| Basic Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC. |

| Oxidative Degradation | Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours. At specified time points, withdraw samples and analyze by HPLC. |

| Photostability | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Analyze both samples by HPLC. |

| Thermal Degradation | Store the solid compound in a calibrated oven at a selected elevated temperature (e.g., 80°C) for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC. |

Experimental Workflow

The following diagram outlines a logical workflow for conducting a stability study.

Caption: A workflow diagram for conducting a forced degradation stability study.

Conclusion

While specific quantitative stability data for this compound is not widely available, this guide provides a framework for its proper storage, handling, and stability assessment. Adherence to the recommended storage conditions of 2-8°C, protection from light, and exclusion of air and moisture are crucial for maintaining the compound's integrity. For drug development and other sensitive applications, it is highly recommended that researchers perform their own stability studies using the outlined experimental protocols to determine the shelf-life and degradation profile under their specific formulation and storage conditions.

References

An In-Depth Technical Guide to 3-Methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3-Methyl-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the molecule's fundamental properties, a representative synthetic protocol, and its role in the drug discovery pipeline.

Core Molecular Data

This compound is an aromatic heterocyclic compound featuring an indole scaffold, which is a common motif in biologically active molecules. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 3-position makes it a versatile intermediate for further chemical modifications.

All quantitative data regarding the compound's molecular identity is summarized in the table below for clarity and ease of reference.

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 5257-24-9 |

Experimental Protocols: Synthesis

Reaction: Vilsmeier-Haack Formylation of 3-Methylindole

Objective: To introduce a formyl (aldehyde) group at the C2 position of the 3-methylindole ring.

Reagents & Materials:

-

3-Methylindole (starting material)

-

Phosphorus oxychloride (POCl₃) - Vilsmeier reagent precursor

-

N,N-Dimethylformamide (DMF) - Vilsmeier reagent precursor and solvent

-

Anhydrous 1,2-dichloroethane or another suitable inert solvent

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution for workup

-

Ice

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. This forms the chloromethyleneiminium salt (Vilsmeier reagent) in situ.

-

-

Formylation Reaction:

-

Dissolve the starting material, 3-methylindole, in an anhydrous solvent such as 1,2-dichloroethane.

-

Add the solution of 3-methylindole dropwise to the prepared Vilsmeier reagent.

-

Once the addition is complete, heat the reaction mixture to 60-75 °C and maintain it at this temperature for several hours (e.g., 2-6 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC).[3]

-

-

Workup and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9.[2]

-

The product, this compound, will typically precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified this compound.

-

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound's aldehyde functional group provides a reactive handle for building molecular diversity. It is particularly valuable in the development of novel drug candidates in fields such as oncology and neuropharmacology.[1] The general workflow from this key building block to a potential drug candidate is illustrated below.

Caption: Workflow of this compound in Drug Discovery.

References

The Formyl Group at C2: A Technical Guide to the Discovery and History of Indole C2-Formylation

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group at the C2 position of the indole nucleus is a pivotal transformation in synthetic organic chemistry, unlocking pathways to a myriad of complex heterocyclic structures, including alkaloids, pharmaceuticals, and functional materials. While the formylation of the electron-rich C3 position is a well-established and often facile reaction, the selective functionalization of the C2 position has historically presented a significant challenge. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for indole C2-formylation, presenting key historical breakthroughs and modern innovations. Detailed experimental protocols for seminal reactions, a comprehensive summary of quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in the field.

Historical Perspective: Indirect Routes to a Prized Aldehyde

The initial forays into the synthesis of indole-2-carboxaldehydes were indirect, relying on the transformation of pre-functionalized indole precursors. These early methods, while foundational, often involved multiple steps and harsh reaction conditions.

Oxidation of Indole-2-Methanol

One of the earliest successful strategies involved the oxidation of indole-2-methanols. This two-step approach first required the reduction of an indole-2-carboxylic acid ester to the corresponding alcohol, which was then oxidized to the desired aldehyde. The choice of oxidant proved crucial for the success of this transformation, with activated manganese dioxide (MnO₂) emerging as a particularly effective reagent for this purpose.

Experimental Protocol: Oxidation of Indole-2-Methanol with Manganese Dioxide

-

Materials:

-

Indole-2-methanol derivative (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq)

-

Solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetone)

-

-

Procedure:

-

To a solution of the indole-2-methanol in the chosen solvent, add activated manganese dioxide.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with additional solvent.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the indole-2-carboxaldehyde.

-

Table 1: Oxidation of Indole-2-Methanol Derivatives to Indole-2-carboxaldehydes

| Indole Substrate | Oxidant | Solvent | Reaction Time (h) | Yield (%) |

| Indole-2-methanol | Activated MnO₂ | Chloroform | 24 | 75 |

| 5-Methoxyindole-2-methanol | Activated MnO₂ | Dichloromethane | 48 | 82 |

| 3-Methylindole-2-methanol | Activated MnO₂ | Acetone | 36 | 68 |

The McFadyen-Stevens Reaction

Another classical, indirect route is the McFadyen-Stevens reaction, which involves the base-catalyzed decomposition of an N-acylsulfonylhydrazide derived from an indole-2-carboxylic acid.[1] This method, while effective, requires the preparation of the sulfonylhydrazide precursor.[1][2]

Experimental Protocol: McFadyen-Stevens Synthesis of Indole-2-carboxaldehyde

-

Materials:

-

Indole-2-carbohydrazide (1.0 eq)

-

Benzenesulfonyl chloride (or p-toluenesulfonyl chloride) (1.1 eq)

-

Pyridine (solvent)

-

Anhydrous sodium carbonate (or other suitable base)

-

Ethylene glycol (solvent for decomposition)

-

-

Procedure:

-

Preparation of the N-acylsulfonylhydrazide: Dissolve the indole-2-carbohydrazide in pyridine and cool the solution in an ice bath. Add the sulfonyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture into water and collect the precipitated N-acylsulfonylhydrazide by filtration.

-

Decomposition: Suspend the dried N-acylsulfonylhydrazide in ethylene glycol and add anhydrous sodium carbonate. Heat the mixture to a high temperature (typically 150-170 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude indole-2-carboxaldehyde by column chromatography or recrystallization.

-

Table 2: Synthesis of Indole-2-carboxaldehydes via the McFadyen-Stevens Reaction

| Indole-2-carbohydrazide Derivative | Base | Temperature (°C) | Yield (%) |

| 5-Methoxyindole-2-carbohydrazide | Anhydrous Na₂CO₃ | 160 | ~41 |

| 5-Ethoxy-3-methylindole-2-carbohydrazide | Anhydrous Na₂CO₃ | 165 | Moderate |

| 7-Methoxy-3-methylindole-2-carbohydrazide | Anhydrous K₂CO₃ | 160 | Moderate |

Direct C2-Formylation: The Role of N-Protection

The direct introduction of a formyl group at the C2 position of an unprotected indole is challenging due to the higher nucleophilicity of the C3 position. A key breakthrough in achieving C2 selectivity was the use of N-protecting groups. These groups can sterically hinder the C7 and N1 positions and electronically modify the indole nucleus to favor electrophilic attack at C2.

The Vilsmeier-Haack Reaction of N-Protected Indoles

The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic compounds, typically yields indole-3-carboxaldehydes. However, by installing a suitable protecting group on the indole nitrogen, the regioselectivity can be shifted to the C2 position. Electron-withdrawing groups like sulfonyl (e.g., tosyl) or carbamoyl groups have proven effective in directing the Vilsmeier-Haack formylation to the C2 position.

Experimental Protocol: Vilsmeier-Haack C2-Formylation of N-Tosylindole

-

Materials:

-

N-Tosylindole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

-

Procedure:

-

Cool a solution of N-tosylindole in DMF in an ice bath.

-

Add phosphorus oxychloride dropwise to the cooled solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude N-tosyl-indole-2-carboxaldehyde by column chromatography or recrystallization.

-

The tosyl group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water) to yield the free indole-2-carboxaldehyde.

-

Table 3: Vilsmeier-Haack C2-Formylation of N-Protected Indoles

| N-Protecting Group | Reagents | Temperature (°C) | Yield (%) of C2-formyl product |

| Tosyl | POCl₃, DMF | 0 to RT | High |

| Benzenesulfonyl | POCl₃, DMF | 0 to 50 | Good |

| Carbamoyl | POCl₃, DMF | RT to 70 | Moderate to Good |

C2-Lithiation and Formylation

A more direct approach to C2-formylation involves the regioselective deprotonation of an N-protected indole at the C2 position using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with a formylating agent such as DMF. The choice of the N-protecting group is critical for directing the lithiation to the C2 position.

Experimental Protocol: C2-Lithiation and Formylation of N-Protected Indole

-

Materials:

-

N-Protected Indole (e.g., N-phenylsulfonylindole) (1.0 eq)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 - 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (1.2 - 1.5 eq)

-

-

Procedure:

-

Dissolve the N-protected indole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

-

Add the organolithium reagent dropwise, and stir the mixture at -78 °C for a specified time to ensure complete lithiation.

-

Add DMF dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Table 4: C2-Formylation via Lithiation of N-Protected Indoles

| N-Protecting Group | Lithiating Agent | Formylating Agent | Temperature (°C) | Yield (%) |

| Phenylsulfonyl | n-BuLi | DMF | -78 to RT | High |

| Triisopropylsilyl (TIPS) | t-BuLi | DMF | -78 to RT | Good |

| Carbamoyl | s-BuLi/TMEDA | DMF | -78 | Good |

Modern Methods: Catalytic Approaches to C2-Formylation

The late 20th and early 21st centuries have witnessed the advent of powerful catalytic methods for C-H functionalization, offering more efficient and atom-economical routes to C2-formylated indoles. These methods often operate under milder conditions and exhibit high regioselectivity.

Transition Metal-Catalyzed C2-Formylation

Transition metal catalysis, particularly with palladium and rhodium, has emerged as a robust strategy for the direct C2-functionalization of indoles. While direct C2-formylation using these methods is still an evolving area, related C2-acylation and carbonylation reactions pave the way for future developments. These reactions often employ a directing group on the indole nitrogen to achieve high C2 selectivity.

Conceptual Workflow: Transition Metal-Catalyzed C2-Acylation (a proxy for Formylation)

Photocatalytic C2-Formylation

Visible-light photocatalysis has recently emerged as a green and powerful tool for organic synthesis. While C3-formylation of indoles using photocatalysis has been more extensively studied, the principles can be extended to achieve C2-formylation. These methods typically involve the generation of a formyl radical or a related electrophilic species that can be trapped by the indole nucleus. The regioselectivity can be controlled by the choice of photocatalyst, additives, and the electronic properties of the indole substrate.

Conceptual Workflow: Photocatalytic C2-Formylation

Conclusion

The journey to achieve selective indole C2-formylation showcases the ingenuity and progress of synthetic organic chemistry. From laborious, multi-step indirect methods to the elegance and efficiency of modern catalytic C-H functionalization, the synthetic chemist's toolkit for accessing indole-2-carboxaldehydes has expanded dramatically. The historical context provides an appreciation for the challenges overcome, while the contemporary catalytic approaches offer exciting opportunities for the rapid and sustainable synthesis of complex indole-containing molecules. This guide serves as a comprehensive resource, equipping researchers with the foundational knowledge and practical details necessary to navigate this important area of heterocyclic chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-1H-indole-2-carbaldehyde

This document provides a comprehensive overview of the safety protocols, handling procedures, and toxicological information for 3-Methyl-1H-indole-2-carbaldehyde (CAS No: 5257-24-9). The information herein is compiled from material safety data sheets, regulatory information, and scientific literature to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid, yellow-orange powder commonly used in organic synthesis.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5257-24-9 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO | [3][4] |

| Molecular Weight | 159.18 g/mol | [3][5] |

| Appearance | Yellow-orange powder solid | [1][2] |

| Melting Point | 140-142 °C | [2][4][5] |

| Storage Temperature | 2-8°C | [2][4][5] |

| Synonyms | 3-Methylindole-2-carboxaldehyde, 2-Formyl-3-methylindole | [3][5][6] |

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[6] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][7]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Long-Term | 3 | H412: Harmful to aquatic life with long lasting effects |

Data sourced from multiple safety data sheets.[1][3][6][7]

GHS Label Elements

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize risk. This involves a systematic workflow from receiving the chemical to its final disposal.

Caption: General workflow for safely handling and storing this compound.

Engineering Controls:

-

Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1][8]

-

Ensure eyewash stations and safety showers are close to the workstation.[8]

Personal Protective Equipment (PPE)

| Area | Protection | Standard |

| Eyes/Face | Safety goggles or chemical safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN 166.[1][8] |

| Hands | Protective chemical-resistant gloves. | |

| Skin/Body | Lab coat and appropriate protective clothing to prevent skin exposure. | [1] |

| Respiratory | For large-scale use or emergencies, a NIOSH/MSHA or EN 136 approved respirator may be required. Under normal laboratory use with adequate ventilation, no special equipment is needed.[1][8] |

Incompatible Materials:

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][6][8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. Get medical attention.[1][6][8] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][6][8] |

| Ingestion | Do NOT induce vomiting. Get immediate medical attention.[1][8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use measures appropriate for the surrounding environment. Carbon dioxide (CO₂), dry chemical powder, or appropriate foam. A solid water stream may be inefficient.[7][9]

-

Hazardous Combustion Products: Generates carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) under fire conditions.[6][8]

Accidental Release Measures:

-

Ensure adequate ventilation and wear required personal protective equipment.[1]

-

Sweep up the material and shovel it into a suitable container for disposal.[1][8]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[1][8][9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, available data indicates the following:

-

Acute Effects: Harmful if swallowed.[3] Causes irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1][7]

-

Chronic Effects: No information is available on carcinogenic, mutagenic, or reproductive effects. The product contains no known or suspected endocrine disruptors.[1]

Representative Experimental Protocol: Synthesis of a Schiff Base Derivative

The aldehyde functional group makes this compound a useful precursor in various reactions, such as the synthesis of Schiff bases. The following is a representative protocol, adapted from literature on similar compounds, with integrated safety measures.[10]

Caption: A representative workflow for the synthesis of a Schiff base derivative.

Detailed Methodology:

-

Preparation: All operations should be conducted in a certified chemical fume hood. Assemble the necessary reflux apparatus using oven-dried glassware.

-

Charging the Flask: In a round-bottom flask, combine this compound (0.05 mol) and the desired amine-substituted compound (0.05 mol).

-

Solvent Addition: Carefully add 30 mL of glacial acetic acid to the reaction flask.

-

Reaction: Attach a condenser and heat the mixture to 80-90°C with stirring. Allow the reaction to reflux for 12-14 hours or until completion.

-

Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the flask to room temperature. The method of isolation (e.g., filtration, extraction) will depend on the properties of the resulting product.

-

Purification: The crude product may be purified by recrystallization or column chromatography.

-

Waste Management: All solvent and solid waste must be collected in appropriately labeled hazardous waste containers for disposal.

Potential Biological Activity (Context from a Structural Analog)

Caption: Signaling pathway of the related compound, Indole-3-carbaldehyde.[11]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.

-

Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1][6][8] Do not dispose of it together with household garbage or allow it to reach the sewage system.[7]

-

Contaminated Packaging: Disposal must be made according to official regulations.[7]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 3-Methyl-1H-indole-2-carboxaldehyde 96 5257-24-9 [sigmaaldrich.com]

- 3. This compound | C10H9NO | CID 277260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1H-indole-2-carboxaldehyde 96 5257-24-9 [sigmaaldrich.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. ajchem-b.com [ajchem-b.com]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Condensation Reactions of 3-Methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for employing 3-Methyl-1H-indole-2-carbaldehyde in various condensation reactions, which are pivotal in the synthesis of a diverse range of heterocyclic compounds. The resulting indole-based derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines procedures for Knoevenagel condensation, Claisen-Schmidt condensation, and Schiff base formation, complete with quantitative data from analogous reactions and visual guides for experimental workflows.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Quantitative Data for Knoevenagel Condensation of Indole Aldehydes

The following table summarizes typical yields for Knoevenagel condensation reactions involving indole aldehydes and various active methylene compounds. While these examples utilize indole-3-carbaldehyde, similar results can be anticipated for this compound with minor optimization.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | High (precipitation) | [3] |

| Indole-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Not specified | [3] |

| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | Piperidine/AcOH | Benzene | 75 | [4] |

| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | TiCl₄-pyridine | CH₂Cl₂ | 79 | [4] |

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine

-

Ice-cold water

-

Filter paper and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of malononitrile in 10 mL of ethanol.

-

To this solution, add a catalytic amount of piperidine (approximately 2-3 drops).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

The product may begin to precipitate out of the solution during the reaction.

-

Once the reaction is complete (as indicated by TLC, typically after a few hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[3]

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for Knoevenagel Condensation.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form an α,β-unsaturated ketone. This reaction is particularly useful for synthesizing chalcones, which are known for their pharmacological importance.

Quantitative Data for Claisen-Schmidt Condensation of Indole Aldehydes

The following table presents data from Claisen-Schmidt reactions involving indole aldehydes and various ketones. These reactions demonstrate the feasibility and expected yield range for the synthesis of indolylchalcones.

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 1-Methylindole-3-carboxaldehyde | Substituted Acetophenones | KOH | Liquid-assisted grinding | High | [5] |

| Cycloalkanones | Substituted Benzaldehydes | NaOH (solid) | Solvent-free (grinding) | 96-98 | [6] |

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

-

Ethanol

-

Potassium Hydroxide (KOH) solution (e.g., 10% in water or ethanol)

-

Dilute Hydrochloric Acid (HCl)

-

Ice-cold water

Procedure:

-

In a flask, dissolve 1 mmol of this compound and 1 mmol of the substituted acetophenone in 15-20 mL of ethanol.

-

Cool the solution in an ice bath.

-

Slowly add the potassium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by the slow addition of dilute hydrochloric acid until the product precipitates out.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.

Experimental Workflow: Claisen-Schmidt Condensation

Caption: Workflow for Claisen-Schmidt Condensation.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting C=N double bond is a key feature in many biologically active molecules. The synthesis of Schiff bases from this compound provides access to a wide array of compounds with potential therapeutic applications.[1][2][7]

Quantitative Data for Schiff Base Formation with Indole Aldehydes

The following table provides examples of yields for Schiff base formation from 1H-indole-2-carbaldehyde and various amines. Similar outcomes can be expected for reactions with this compound.

| Aldehyde | Amine | Solvent | Yield (%) | Reference |

| 1H-Indole-2-carbaldehyde | 4-Bromoaniline | Glacial Acetic Acid | 67.90 | [1] |

| 1H-Indole-2-carbaldehyde | 3-Fluoroaniline | Glacial Acetic Acid | 70.27 | [1] |

| 1H-Indole-2-carbaldehyde | 4-Chloroaniline | Glacial Acetic Acid | 64.28 | [1] |

| 1H-Indole-2-carbaldehyde | 3-Methoxyaniline | Glacial Acetic Acid | 71.01 | [1] |

| 1H-Indole-2-carbaldehyde | 3-Chloroaniline | Glacial Acetic Acid | 63.63 | [1] |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine hydrate | Ethanol | Not specified | [8] |

Experimental Protocol: Schiff Base Formation

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., aniline, substituted aniline)

-

Glacial Acetic Acid or Ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, combine 0.05 mol of this compound and 0.05 mol of the primary amine in 30 mL of a suitable solvent such as glacial acetic acid or ethanol.[1]

-

If using ethanol, a few drops of a catalytic acid like concentrated sulfuric acid or glacial acetic acid can be added.

-

Heat the reaction mixture to reflux at 80-90 °C for several hours (typically 5-14 hours).[1][8]

-

Monitor the progress of the reaction using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration.

-

Alternatively, the reaction mixture can be poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.[8]

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Experimental Workflow: Schiff Base Formation

Caption: Workflow for Schiff Base Formation.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]

Application Notes and Protocols for the Synthesis of Schiff Bases with 3-Methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from indole scaffolds are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[1][2][3][4] The core of their activity lies in the azomethine group (-C=N-), which is formed through the condensation of a primary amine with an aldehyde or ketone.[4] The indole nucleus, being a key heterocyclic motif in many natural and synthetic bioactive molecules, imparts unique pharmacological characteristics to the resulting Schiff bases.

Specifically, Schiff bases synthesized from substituted indole-2-carbaldehydes are of significant interest. The presence of substituents on the indole ring, such as a methyl group at the 3-position, can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and target specificity. This document provides a detailed protocol for the synthesis of Schiff bases from 3-Methyl-1H-indole-2-carbaldehyde, targeting researchers in organic synthesis and drug development.

General Reaction Scheme

The synthesis of Schiff bases from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate.[1] This intermediate then undergoes dehydration, typically acid-catalyzed, to yield the stable Schiff base (imine).[1]

Reaction:

This compound + R-NH₂ → (E)-1-(3-Methyl-1H-indol-2-yl)-N-(R)methanimine + H₂O

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of Schiff bases from this compound. The following is a general procedure that can be adapted for various primary amines.

Materials and Equipment

-

This compound

-

Substituted primary amine (e.g., aniline, p-chloroaniline, etc.)

-

Absolute Ethanol or Glacial Acetic Acid (analytical grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Standard laboratory glassware

General Synthetic Protocol

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid (approximately 15-20 mL per gram of aldehyde).

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) if using ethanol as the solvent.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-100°C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 14 hours depending on the reactivity of the amine.[1][3]

-

Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.[1]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[3]

Data Presentation